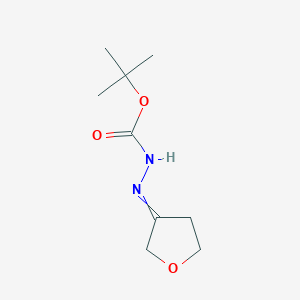

tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate

Übersicht

Beschreibung

Tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate, commonly referred to as TBHD, is an organoboron compound that has been used in a number of scientific research applications. It is a versatile compound that has been used in a variety of synthetic and biological processes, including synthesis of organic compounds, catalysis, and drug discovery. TBHD is a relatively new compound and its unique properties have made it a valuable tool for researchers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of tert-butyl hydrazinecarboxylates have been reported, with a focus on their potential as Mcl-1 antagonists. These compounds were synthesized through refluxing tert-butyl carbazate with aldehydes in ethanol, yielding products in appreciable amounts. Spectral data analysis confirmed their structures, and theoretical calculations aligned well with experimental data. Molecular docking suggested moderate potency against the Mcl-1 enzyme, indicating potential biological applications (Bhat et al., 2019).

Chemical Transformations and Applications

- Research on fluoroalkyl-substituted pyrazole-4-carboxylic acids involved acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This process, which involved reactions with alkyl hydrazines, underscores the versatility of tert-butyl hydrazinecarboxylates in synthesizing isomeric pyrazoles, highlighting their significance in developing novel compounds on a multigram scale (Iminov et al., 2015).

Methodological Advances

- A scalable synthesis of 1-bicyclo[1.1.1]pentylamine via hydrohydrazination reaction demonstrated the utility of tert-butyl hydrazinecarboxylates in synthesizing complex amines. This method represents a significant improvement in terms of scalability, yield, safety, and cost over previous syntheses, showcasing the application of these compounds in advanced synthetic methodologies (Bunker et al., 2011).

Metal-Free Synthesis

- The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources demonstrates the environmental advantages of using tert-butyl hydrazinecarboxylates. This synthesis pathway is notable for its efficiency, offering a green alternative for preparing quinoxaline-3-carbonyl compounds (Xie et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(oxolan-3-ylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEJVMJLMPXMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(dihydrofuran-3(2H)-ylidene)hydrazinecarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

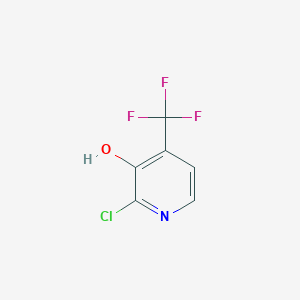

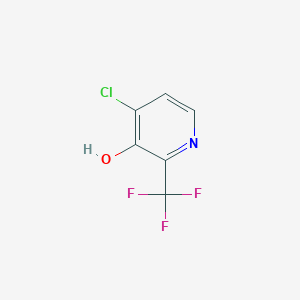

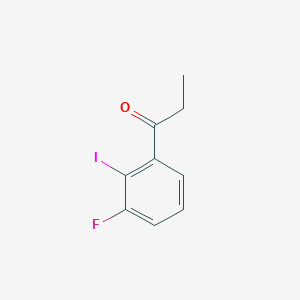

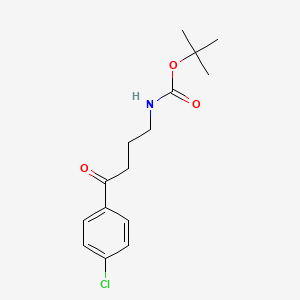

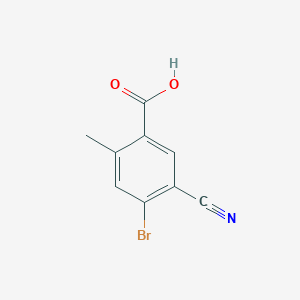

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.